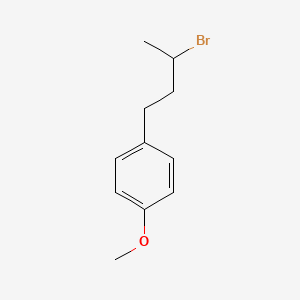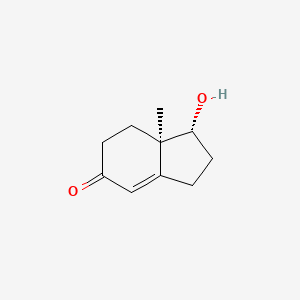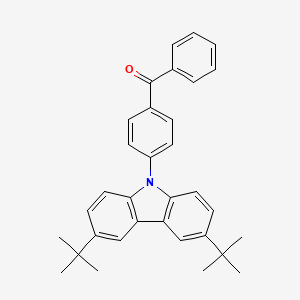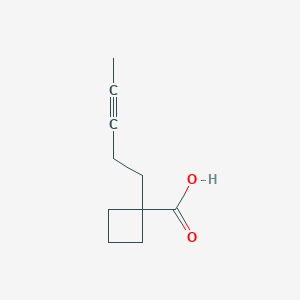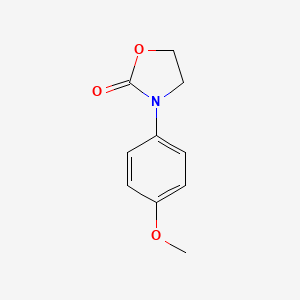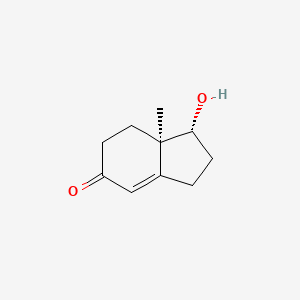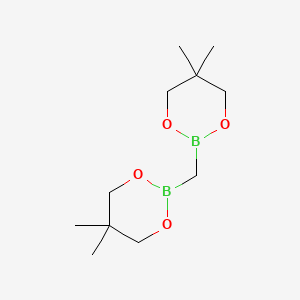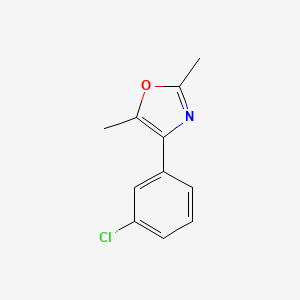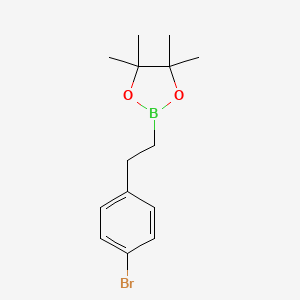
2-(4-Bromophenethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(4-Bromophenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Bromophenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-bromophenethyl alcohol with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the formation of the boronate ester.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Bromophenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or alkenyl products.
Oxidation: The boronate ester can be oxidized to form the corresponding alcohol or phenol.
Reduction: The compound can be reduced to form the corresponding boronic acid.
Common Reagents and Conditions
Palladium Catalysts: Palladium(II) acetate or palladium(0) complexes are commonly used.
Bases: Potassium carbonate or sodium hydroxide are often employed to deprotonate the boronate ester.
Solvents: Tetrahydrofuran (THF), toluene, or dimethylformamide (DMF) are typically used as solvents.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols and Phenols: Formed through oxidation reactions.
Boronic Acids: Formed through reduction reactions.
Scientific Research Applications
2-[2-(4-Bromophenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has numerous applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the development of bioactive compounds and pharmaceuticals.
Medicine: Utilized in the synthesis of drug candidates and therapeutic agents.
Industry: Applied in the production of polymers, agrochemicals, and electronic materials.
Mechanism of Action
The primary mechanism of action for 2-[2-(4-Bromophenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its role as a boronate ester in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets include aryl or vinyl halides, and the pathways involve oxidative addition, transmetalation, and reductive elimination.
Comparison with Similar Compounds
Similar Compounds
2-Bromophenethyl Alcohol: Similar in structure but lacks the boronate ester functionality.
4-Bromophenethyl Alcohol: Another related compound with similar reactivity but different applications.
4-Bromobiphenyl: Shares the bromophenyl group but differs in its overall structure and reactivity.
Uniqueness
2-[2-(4-Bromophenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its boronate ester functionality, which imparts high reactivity and stability in cross-coupling reactions. This makes it a preferred reagent in organic synthesis compared to its analogs.
Properties
Molecular Formula |
C14H20BBrO2 |
|---|---|
Molecular Weight |
311.02 g/mol |
IUPAC Name |
2-[2-(4-bromophenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H20BBrO2/c1-13(2)14(3,4)18-15(17-13)10-9-11-5-7-12(16)8-6-11/h5-8H,9-10H2,1-4H3 |
InChI Key |
BGAWLGHQKYMGBD-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


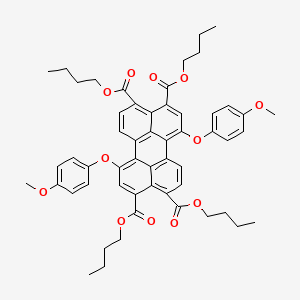
![4,4'-Dimethyl-[1,1'-biphenyl]-2-thiol](/img/structure/B14131967.png)

![2-[1-[8,9-Dimethyl-7-(2-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]-3-methylbutyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14131980.png)
